Biotin-PEG3-CH2CH2NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-CH2CH2NHBoc is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is used in various biochemical applications due to its ability to enhance water solubility, reduce immunogenicity, and provide a flexible linker for biotinylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CH2CH2NHBoc typically involves several steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated biotin is then reacted with a PEG linker, such as PEG3, to form Biotin-PEG3.
Introduction of CH2CH2NHBoc: The PEGylated biotin is further reacted with a compound containing the CH2CH2NHBoc group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG linkers are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-CH2CH2NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Conjugation Reactions: The free amine can react with carboxyl groups or NHS esters to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Conjugation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate carboxyl groups for amide bond formation.
Major Products
The major products formed from these reactions include biotinylated molecules, which can be used in various biochemical assays and applications.
Scientific Research Applications
Biotin-PEG3-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of biotinylated compounds for various chemical assays.
Biology: It is employed in the biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: It is used in the development of biotinylated drugs and diagnostic agents.
Industry: It is utilized in the production of biotinylated materials for various industrial applications, including biosensors and affinity chromatography.
Mechanism of Action
Biotin-PEG3-CH2CH2NHBoc exerts its effects through the strong binding affinity of biotin to avidin and streptavidin proteins. The PEG spacer enhances the solubility and flexibility of the compound, while the Boc-protected amine group allows for selective conjugation to target molecules. The molecular targets and pathways involved include:
Avidin and Streptavidin Binding: Biotin binds to avidin and streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
Conjugation to Biomolecules: The free amine group can be conjugated to carboxyl groups on proteins, peptides, and other biomolecules, forming stable amide bonds.
Comparison with Similar Compounds
Biotin-PEG3-CH2CH2NHBoc can be compared with other similar compounds, such as:
Biotin-PEG3-NHS Ester: This compound also contains a PEG spacer and biotin, but it has an NHS ester group instead of a Boc-protected amine, making it more reactive towards primary amines.
Biotin-PEG3-Azide: This compound contains an azide group, which allows for click chemistry reactions with alkynes.
Biotin-PEG3-Maleimide: This compound contains a maleimide group, which reacts with thiol groups on proteins and other biomolecules.
The uniqueness of this compound lies in its combination of a Boc-protected amine group, which provides selective conjugation capabilities, and a PEG spacer, which enhances solubility and reduces immunogenicity.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQQXHARZYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.